
2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as Compound A, is a synthetic compound that has been the focus of scientific research due to its potential as a therapeutic agent. This compound has been found to have significant biochemical and physiological effects, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. Inhibition of this pathway by 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A leads to the suppression of pro-inflammatory cytokine production and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. In addition, it has been found to inhibit the growth of cancer cells and induce cell death in vitro. Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A in lab experiments is its specificity for the NF-κB signaling pathway. This allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one limitation of using 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A is its solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A. One area of research is the development of more efficient synthesis methods to increase the yield and purity of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A. Another area of research is the investigation of the potential of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the use of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A in combination with other therapeutic agents for the treatment of cancer and other diseases is an area of ongoing research.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A involves the reaction of 4-chlorophenol with 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with acetic acid to produce 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A. This synthesis method has been optimized to produce high yields of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A with high purity.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, it has been shown to have potential as a treatment for cardiovascular diseases, neurodegenerative diseases, and diabetes.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-16-21-18(25-22-16)12-3-7-14(8-4-12)20-17(23)11-24-15-9-5-13(19)6-10-15/h3-10H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSINCZHOVZLJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714826.png)


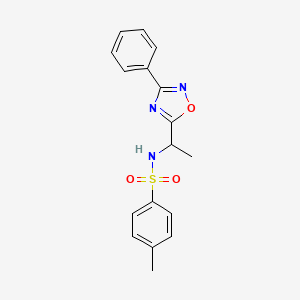
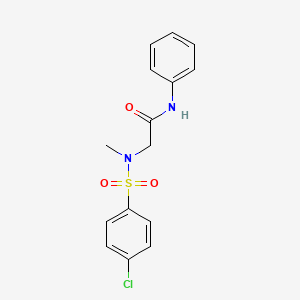
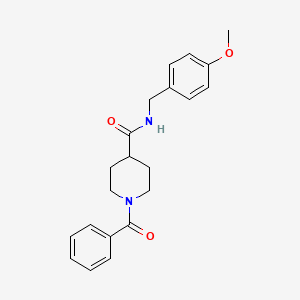
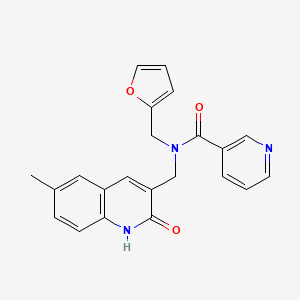

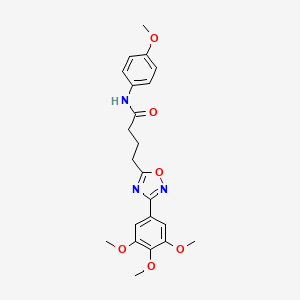
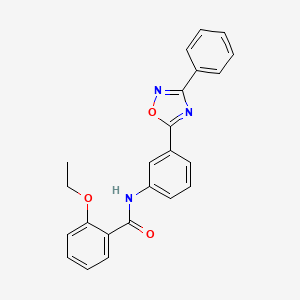
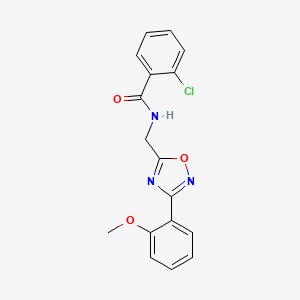
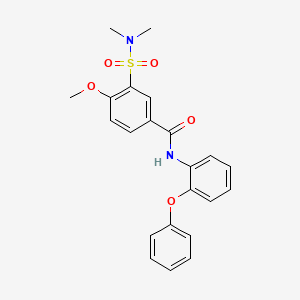
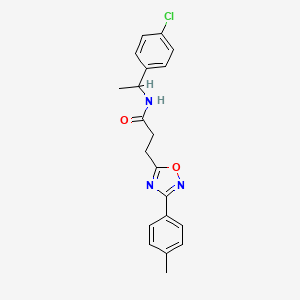
![N-(2-methoxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714948.png)